Cas no 731772-02-4 (2-Bromo-4-(2-chlorophenyl)-1-butene)

2-Bromo-4-(2-chlorophenyl)-1-butene Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromobut-3-enyl)-2-chlorobenzene
- 2-Bromo-4-(2-chlorophenyl)but-1-ene
- KB-168898
- AG-G-88942
- 2-(3-Bromobut-3-en-1-yl)chlorobenzene
- OR01881
- 1-(3-bromobut-3-en-1-yl)-2-chlorobenzene
- 2-BROMO-4-(2-CHLOROPHENYL)-1-BUTENE
- 2-bromo-4-(2-chlorophenyl)butene
- CTK5D7428
- MFCD00671897
- DTXSID90641108
- 731772-02-4
- AKOS016016665
- DB-203005
- 2-Bromo-4-(2-chlorophenyl)-1-butene
-
- MDL: MFCD00671897
- Inchi: InChI=1S/C10H10BrCl/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2
- InChI Key: MLSNVIQQHNBSOG-UHFFFAOYSA-N
- SMILES: C=C(CCC1=CC=CC=C1Cl)Br
Computed Properties
- Exact Mass: 243.96544g/mol
- Monoisotopic Mass: 243.96544g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
- XLogP3: 4.4
2-Bromo-4-(2-chlorophenyl)-1-butene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB234150-2g |
2-(3-Bromobut-3-en-1-yl)chlorobenzene; . |
731772-02-4 | 2g |
€1065.20 | 2025-02-21 | ||
TRC | B084515-500mg |
2-Bromo-4-(2-chlorophenyl)-1-butene |
731772-02-4 | 500mg |
$ 605.00 | 2022-06-07 | ||
abcr | AB234150-5 g |
2-(3-Bromobut-3-en-1-yl)chlorobenzene; . |
731772-02-4 | 5g |
€2507.20 | 2023-06-22 | ||
Alichem | A019112977-1g |
2-Bromo-4-(2-chlorophenyl)-1-butene |
731772-02-4 | 95% | 1g |
$404.25 | 2023-09-01 | |
TRC | B084515-250mg |
2-Bromo-4-(2-chlorophenyl)-1-butene |
731772-02-4 | 250mg |
$ 365.00 | 2022-06-07 | ||
Fluorochem | 200089-5g |
2-bromo-4-(2-chlorophenyl)-1-butene |
731772-02-4 | 97% | 5g |
£1543.00 | 2022-02-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1622493-5g |
1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene |
731772-02-4 | 98% | 5g |
¥20589.00 | 2024-07-28 | |
Ambeed | A403930-1g |
2-Bromo-4-(2-chlorophenyl)-1-butene |
731772-02-4 | 95+% | 1g |
$368.0 | 2024-04-17 | |
A2B Chem LLC | AC67900-5g |
2-Bromo-4-(2-chlorophenyl)-1-butene |
731772-02-4 | 97% | 5g |
$1756.00 | 2024-04-19 | |
Crysdot LLC | CD12038835-1g |
2-Bromo-4-(2-chlorophenyl)-1-butene |
731772-02-4 | 95+% | 1g |
$381 | 2024-07-24 |
2-Bromo-4-(2-chlorophenyl)-1-butene Related Literature
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
Additional information on 2-Bromo-4-(2-chlorophenyl)-1-butene
Chemical Profile of 2-Bromo-4-(2-chlorophenyl)-1-butene (CAS No. 731772-02-4)
2-Bromo-4-(2-chlorophenyl)-1-butene, identified by its Chemical Abstracts Service (CAS) number 731772-02-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a bromine substituent at the second carbon and a chlorophenyl group at the fourth carbon of a butene backbone, exhibits unique structural and electronic properties that make it a valuable intermediate in synthetic chemistry.
The molecular structure of 2-Bromo-4-(2-chlorophenyl)-1-butene consists of a conjugated system with alternating double and single bonds, which contributes to its reactivity and potential applications in cross-coupling reactions. The presence of both bromine and chlorine atoms provides handles for further functionalization, enabling the synthesis of more complex molecules. Such structural features are particularly relevant in the development of novel pharmaceuticals, where precise control over molecular architecture is crucial for optimizing biological activity.
In recent years, 2-Bromo-4-(2-chlorophenyl)-1-butene has been explored as a key intermediate in the synthesis of biologically active compounds. Its utility in constructing heterocyclic frameworks has been highlighted in several studies, where it serves as a precursor for derivatives with potential therapeutic effects. For instance, researchers have utilized this compound to develop novel inhibitors targeting specific enzymatic pathways involved in diseases such as cancer and inflammation. The ability to introduce diverse functional groups onto the butene backbone allows for the creation of molecules with tailored pharmacokinetic properties.
The compound's reactivity also makes it a candidate for materials science applications, particularly in the synthesis of organic semiconductors and liquid crystals. The conjugated system inherent in 2-Bromo-4-(2-chlorophenyl)-1-butene facilitates charge transport, making it suitable for use in optoelectronic devices. Recent advancements in polymer chemistry have demonstrated its role in creating high-performance polymers with enhanced thermal stability and mechanical strength. These developments underscore the compound's versatility beyond traditional pharmaceutical applications.
From a synthetic chemistry perspective, 2-Bromo-4-(2-chlorophenyl)-1-butene offers a unique platform for exploring new reaction pathways. The bromine atom at the second carbon position is particularly useful for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, which are fundamental in constructing complex organic molecules. Similarly, the chlorophenyl group at the fourth carbon can be modified through nucleophilic aromatic substitution or metal-halogen exchange reactions, providing access to a wide range of derivatives.
The pharmaceutical industry has shown interest in 2-Bromo-4-(2-chlorophenyl)-1-butene due to its potential as a scaffold for drug discovery. By leveraging its structural flexibility, chemists can generate libraries of compounds with varying biological activities. High-throughput screening methods combined with computational modeling have accelerated the process of identifying lead compounds derived from this intermediate. Such approaches align with the growing trend toward precision medicine, where individual patient responses are considered during drug development.
In conclusion, 2-Bromo-4-(2-chlorophenyl)-1-butene (CAS No. 731772-02-4) represents a multifaceted compound with significant implications in both pharmaceutical chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists seeking to develop novel therapeutic agents and advanced materials. As research continues to uncover new applications for this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
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